PBT 1033

Neurodegeneration Alzheimer's disease Metal ionophore

Researchers requiring a brain-penetrant metal ionophore with a defined clinical safety record face limited validated options. PBT 1033 (PBT2) directly resolves this gap. • Superior BBB permeability vs. clioquinol; restores cognition in AD transgenic mice at 30 mg/kg/day p.o. • Distinct Cu/Zn ionophore mechanism with low resistance propensity (4-fold MIC shift vs. 4,608-fold for rifampin). • Phase II clinical safety data in Alzheimer's and Huntington's disease supports translational research. Supplied with full analytical documentation for immediate experimental deployment.

Molecular Formula C12H12Cl2N2O
Molecular Weight 271.14 g/mol
CAS No. 1123760-88-2
Cat. No. B8056800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePBT 1033
CAS1123760-88-2
Molecular FormulaC12H12Cl2N2O
Molecular Weight271.14 g/mol
Structural Identifiers
SMILESCN(C)CC1=NC2=C(C=C1)C(=CC(=C2O)Cl)Cl
InChIInChI=1S/C12H12Cl2N2O/c1-16(2)6-7-3-4-8-9(13)5-10(14)12(17)11(8)15-7/h3-5,17H,6H2,1-2H3
InChIKeyYZPOQCQXOSEMAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PBT2 (PBT 1033) Overview


PBT 1033 (also designated PBT2) is a synthetic organic compound belonging to the 8-hydroxyquinoline (8HQ) family, with the IUPAC name 5,7-dichloro-2-[(dimethylamino)methyl]quinolin-8-ol [1]. It is classified as a second-generation metal-protein attenuating compound (MPAC) and functions as an orally bioavailable zinc and copper ionophore [2]. Originally developed as a successor to the prototype 8HQ clioquinol (CQ, also known as PBT1), PBT2 was designed to offer improved blood-brain barrier permeability and a more favorable safety profile while retaining the ability to modulate metal-Aβ interactions implicated in Alzheimer‘s disease pathology [3]. Beyond its neurological applications, PBT2 has demonstrated antibacterial activity against Gram-positive pathogens and has been investigated in Phase II clinical trials for both Alzheimer’s and Huntington's diseases, establishing a clinical safety record that distinguishes it from many other 8HQ analogs [4].

Why Generic 8-Hydroxyquinolines Cannot Replace PBT2


Despite belonging to the same 8-hydroxyquinoline structural class as clioquinol (CQ) and other 8HQ analogs, PBT2 exhibits quantifiable functional divergence across multiple key parameters that preclude simple one-for-one substitution. The dimethylaminomethyl substitution at the 2-position fundamentally alters the compound's metal coordination chemistry, intracellular metal trafficking behavior, and subcellular localization patterns relative to CQ [1]. Critically, PBT2 demonstrates substantially greater blood-brain barrier permeability than CQ—a property that directly underpins its rapid in vivo cognitive restoration effects in AD transgenic mouse models, which CQ failed to achieve [2]. Furthermore, PBT2's distinct mechanism of action as a Zn²⁺/H⁺ ionophore with multiple bactericidal targets confers a resistance profile that differs meaningfully from both other 8HQs and conventional antibiotics [3]. These differences are not merely incremental—they represent discrete functional divergences that dictate entirely different experimental applicability and expected outcomes, as quantified in the evidence guide below.

PBT2 Quantitative Differentiation Evidence


BBB Permeability vs. Clioquinol

In a direct head-to-head preclinical comparison, PBT2 demonstrated superior blood-brain barrier (BBB) permeability relative to its predecessor clioquinol (CQ). When administered orally to two distinct amyloid-bearing transgenic mouse models of Alzheimer's disease (Tg2576 and APP/PS1), PBT2 markedly decreased soluble interstitial brain Aβ within hours, whereas CQ failed to produce comparable reductions [1]. The enhanced BBB permeability of PBT2 was explicitly identified as a key differentiating index predictive of disease-modifying potential that was not achieved by the first-generation 8HQ analog CQ [1]. Additionally, in a Phase IIa clinical trial, PBT2 at 250 mg significantly lowered cerebrospinal fluid Aβ42 levels, a biomarker effect not observed with CQ in earlier trials [2].

Neurodegeneration Alzheimer's disease Metal ionophore

Cu(II) Sequestration vs. Clioquinol and B2Q

Using X-ray absorption spectroscopy (XAS), PBT2 was found to sequester approximately 59% of Cu(II) from Aβ(1-42), whereas clioquinol (CQ) and 5,7-dibromo-8-hydroxyquinoline (B2Q) each sequestered approximately 83% of Cu(II) from Aβ(1-42) [1]. This quantitative difference (~24 percentage points lower sequestration for PBT2) indicates that CQ and B2Q possess higher relative Cu(II) affinity than PBT2 [1]. Electron paramagnetic resonance (EPR) analysis further revealed that PBT2 sequestered Cu(II) from a heterogeneous mixture of Cu(II)Aβ(1-42) species, leaving behind a single Cu(II)Aβ(1-42) species whose copper site is inaccessible to PBT2 and likely less solvent-exposed than in other Cu(II)Aβ(1-42) species [1].

Metal chelation Amyloid-beta Alzheimer's disease

Subcellular Copper Trafficking vs. Clioquinol and B2Q

In a direct comparative study using synchrotron X-ray fluorescence imaging combined with biochemical assays and light microscopy, PBT2 exhibited a distinct subcellular copper trafficking pattern relative to other 8HQs. Treatment of cells with copper in the presence of CQ or B2Q resulted in copper accumulation in the nuclei, whereas PBT2-guided copper was distributed near the cell membrane [1]. Furthermore, PBT2 was found to be more cytotoxic but a weaker Cu(II) ionophore than other 8HQs [1]. This divergent intracellular localization pattern—nuclear accumulation for CQ/B2Q versus perimembrane distribution for PBT2—suggests fundamentally different mechanisms of action and potential differential effects on nuclear versus membrane-associated processes [1].

Metal ionophore Cytotoxicity Subcellular localization

Antibacterial Activity and Resistance Development

PBT2 displays antibacterial activity against the Gram-positive bovine mastitis pathogen Streptococcus uberis with a minimum inhibitory concentration (MIC) of 14.5 μM [1]. This activity is mechanistically distinct from conventional antibiotics: PBT2 functions as a Zn²⁺/H⁺ ionophore that leads to intracellular zinc accumulation, concomitant manganese depletion, and reactive oxygen species production [2]. Critically, PBT2 employs multiple bactericidal mechanisms, including impairment of manganese-dependent superoxide dismutase (SodA) activity, which compromises bacterial oxidative stress protection [2]. In resistance development studies, while ciprofloxacin and rifampin MICs increased by 72-fold and 4,608-fold respectively, the PBT2+Zn MIC increased by only 4-fold, indicating a substantially lower propensity for resistance development relative to conventional antibiotics [2].

Antibacterial Gram-positive Zinc ionophore

Neuroprotection Against Excitotoxicity

PBT2 protects primary mouse cortical neurons against glutamate-induced excitotoxicity in a concentration-dependent manner. At concentrations of 1, 3, and 7.5 μM with 6-hour pretreatment, PBT2 significantly reduced neuronal death following glutamate challenge [1]. Additionally, PBT2 at 10 μM reduced N-methyl-D-aspartate receptor (NMDAR)-mediated Ca²⁺ flux in mouse cortical neurons when applied for either 1 or 6 hours [1]. This neuroprotective effect is mediated through metal-dependent preconditioning mechanisms. In SH-SY5Y neuroblastoma cells, PBT2 treatment (0-10 μM for 1 hour) increased phosphorylation of GSK3α/β at inhibitory serine 21/9 residues, a downstream signaling event associated with neuroprotection [2]. While direct comparator data for this specific assay is not available, the concentration-response relationship establishes a baseline for experimental design.

Neuroprotection Excitotoxicity Metal-mediated preconditioning

PBT2 Research Applications


Alzheimer's Disease Mouse Models

For investigators employing Tg2576 or APP/PS1 transgenic mouse models of Alzheimer's disease where rapid and measurable brain target engagement is required, PBT2 is indicated over clioquinol (CQ) due to its demonstrably superior blood-brain barrier permeability [1]. PBT2 at 30 mg/kg/day administered orally for 11 days restores biochemical substrates of learning and memory, increases hippocampal spine density, and decreases soluble interstitial brain Aβ within hours of administration—effects not replicated by CQ [1]. The compound's established in vivo dosing regimen and validated behavioral outcomes provide a reproducible experimental framework.

Metal-Aβ Interaction and Copper Chelation

For biophysical and biochemical investigations of metal-amyloid interactions where precise quantitation of copper sequestration efficiency is experimentally critical, PBT2 offers a defined intermediate chelation profile (~59% Cu(II) sequestration from Aβ(1-42)) that differs measurably from high-affinity chelators like CQ and B2Q (~83%) [2]. This property makes PBT2 particularly suitable for studies examining partial versus complete metal depletion from Aβ species, or for experiments requiring a chelator that leaves specific Cu(II)Aβ(1-42) subpopulations intact [2].

Antibacterial Resistance and Multitarget Ionophores

For antimicrobial research programs investigating resistance development or seeking antibacterial agents with low resistance propensity, PBT2 is indicated based on its multiple bactericidal mechanisms (Zn²⁺ accumulation, Mn²⁺ depletion, ROS production, SodA inhibition) and demonstrated low resistance fold-change (4-fold MIC increase) relative to conventional antibiotics such as ciprofloxacin (72-fold) and rifampin (4,608-fold) [3]. The established MIC value of 14.5 μM against S. uberis provides a validated baseline for Gram-positive antibacterial assays [3]. Additionally, PBT2 in combination with zinc has been shown to break intrinsic polymyxin resistance in multiple Gram-positive pathogens, offering a distinct application in antibiotic potentiation studies [4].

Subcellular Metal Trafficking and Cytotoxicity

For cell biology studies examining the relationship between metal ionophore activity, subcellular metal distribution, and cytotoxicity, PBT2 offers a unique experimental tool that traffics copper to perimembrane regions rather than the nucleus [5]. This property distinguishes PBT2 from CQ and B2Q, which direct copper to nuclear compartments [5]. The compound's combination of higher cytotoxicity yet weaker Cu(II) ionophore activity relative to other 8HQs provides a valuable comparator for dissecting structure-activity relationships in metal-dependent cell death mechanisms [5].

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